3-((4-Fluorobenzyl)sulfonyl)azetidine
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Overview
Description
3-[(4-fluorophenyl)sulfonyl]azetidine: is a chemical compound with the following structure:
C9H10FNO2S
It consists of an azetidine ring (a four-membered heterocycle) with a sulfonyl group attached to the 3-position and a fluorobenzyl group at the 4-position. The compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-[(4-fluorophenyl)sulfonyl]azetidine. One common method involves cyclization of an appropriate precursor, such as a β-keto sulfone, under specific conditions. For example:
Cyclization from β-keto sulfone:
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes. specific details regarding large-scale manufacturing are proprietary and not widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: The sulfonyl group can undergo oxidation reactions.
Reduction: Reduction of the azetidine ring or the sulfonyl group is possible.
Substitution: The fluorobenzyl group can be substituted with other functional groups.
Base-Catalyzed Cyclization: Use a strong base (e.g., sodium hydroxide) to promote cyclization.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the fluorobenzyl group.
Major Products:: The major product is 3-[(4-fluorophenyl)sulfonyl]azetidine itself. Isomers or side products may also form during synthesis.
Scientific Research Applications
3-[(4-fluorophenyl)sulfonyl]azetidine finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its unique structure.
Materials Science: For designing functional materials.
Organic Synthesis: As a building block for more complex molecules.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
Comparison with Similar Compounds
While 3-[(4-fluorophenyl)sulfonyl]azetidine is relatively unique, similar compounds include:
3-[(4-methylphenyl)sulfonyl]azetidine: A structural analog with a methylphenyl group instead of fluorobenzyl.
1-[(4-fluorobenzyl)sulfonyl]-3-[(4-fluorophenyl)sulfonyl]azetidine: A related compound with additional fluorine substitution.
Properties
Molecular Formula |
C10H12FNO2S |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfonyl]azetidine |
InChI |
InChI=1S/C10H12FNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)10-5-12-6-10/h1-4,10,12H,5-7H2 |
InChI Key |
HFXMDNZVVIQLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)S(=O)(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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